molecular formula C11H11NO2 B2890204 3,3-Dimethyl-3H-indole-2-carboxylic acid CAS No. 66997-24-8

3,3-Dimethyl-3H-indole-2-carboxylic acid

Cat. No.: B2890204
CAS No.: 66997-24-8
M. Wt: 189.214
InChI Key: LZTJAXFZWVNSRF-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Biology and Organic Synthesis

The indole ring system, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, stands as one of the most significant heterocyclic scaffolds in the fields of medicinal chemistry, organic synthesis, and chemical biology. nih.govmdpi.com Its prevalence in nature is a testament to its evolutionary selection as a core structural motif for molecules with diverse and vital biological functions. nih.gov The indole framework is famously found in the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of complex natural products and alkaloids. beilstein-journals.org

In medicinal chemistry, the indole nucleus is often referred to as a "privileged structure" because its framework can serve as a versatile template for the design of ligands that interact with a wide range of biological targets. nih.gov This unique ability has led to the development of numerous indole-based pharmaceuticals with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. mdpi.comnih.govmdpi.com The structural versatility of the indole scaffold allows for precise modifications at multiple positions, enabling chemists to fine-tune the electronic and steric properties of a molecule to optimize its interaction with specific enzymes or receptors. mdpi.com

From a synthetic perspective, the rich chemistry of the indole ring has spurred the development of a multitude of classic and modern synthetic methodologies. nih.gov These methods provide chemists with the tools to construct simple or highly functionalized indole derivatives, making it an indispensable building block for creating complex molecular architectures. beilstein-journals.org Its role as a key synthetic intermediate is crucial for the production of pharmaceuticals and agrochemicals. nih.govmdpi.com

Structural Characteristics and Chemical Significance of 3,3-Dimethyl-3H-indole-2-carboxylic Acid as a Distinct Indole Substructure

This compound is a derivative of the indole family that possesses distinct structural features, setting it apart from the more common 1H-indole tautomer. mdpi.comnih.gov Its core is a 3H-indole, or indolenine, which is characterized by a non-aromatic pyrroline (B1223166) ring. The most defining feature of this compound is the gem-dimethyl group at the C3 position. This substitution creates a quaternary, sp³-hybridized carbon, which fundamentally alters the molecule's reactivity compared to typical indoles.

The presence of two methyl groups at the C3 position introduces significant steric hindrance and, crucially, blocks this site from participating in the electrophilic substitution reactions that are characteristic of the electron-rich C3 position in standard 1H-indoles. chemijournal.com This structural lock makes this compound a unique building block for synthesizing molecules where substitution at the C3 position is explicitly prevented.

Furthermore, the carboxylic acid moiety at the C2 position serves as a versatile functional handle. This group can be readily converted into a variety of other functionalities, such as esters, amides, or acid chlorides, providing a reactive site for coupling with other molecules. This capability is central to its use in constructing larger, more complex chemical entities. The combination of an inert C3 position and a reactive C2 position makes this compound a specialized precursor in multi-step organic synthesis.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
IUPAC Name 3,3-dimethylindole-2-carboxylic acid
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
CAS Number 66997-24-8
Canonical SMILES CC1(C2=CC=CC=C2N=C1C(=O)O)C
InChI Key LZTJAXFZWVNSRF-UHFFFAOYSA-N
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Data sourced from PubChem CID 13879142. nih.gov

Overview of Key Research Avenues within the this compound Class

While research specifically detailing this compound is specialized, its utility can be understood through the broader investigation of indole-2-carboxylic acid derivatives as a class. These scaffolds are actively being explored in drug discovery for their potential as potent enzyme inhibitors. sci-hub.sersc.org

A significant area of research is in the development of novel antiviral agents. rsc.orgmdpi.com Studies have identified the indole-2-carboxylic acid scaffold as a promising starting point for designing HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgrsc.org The core structure, featuring the indole nitrogen and the C2-carboxylic acid, can effectively chelate the two magnesium ions within the enzyme's active site, which is crucial for its inhibitory action. rsc.orgmdpi.com The unique 3,3-dimethyl substitution of the title compound offers a route to create derivatives with specific steric profiles, potentially leading to inhibitors with novel binding modes or improved selectivity.

In oncology research, derivatives of indole-2-carboxylic acid are being synthesized and evaluated for their anticancer properties. nih.gov For instance, various indole-2-carboxamides have been investigated as inhibitors of key proteins involved in cancer progression, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are implicated in tumor immune escape. sci-hub.se The synthesis of these amide derivatives relies on the carboxylic acid as a key intermediate for coupling with various amine-containing fragments. mdpi.com The 3,3-dimethyl substitution pattern provides a chemically stable core, preventing unwanted side reactions at the C3 position during synthesis and allowing for precise modifications at other parts of the molecule. This makes this compound a valuable tool for creating libraries of structurally unique compounds for screening against various therapeutic targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-11(2)7-5-3-4-6-8(7)12-9(11)10(13)14/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTJAXFZWVNSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N=C1C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Approaches to the 3,3-Dimethyl-3H-indole-2-carboxylic Acid Core

The de novo synthesis of the this compound core can be achieved through various methodologies, ranging from adaptations of classical name reactions to modern catalytic processes.

Adaptations of Established Indole (B1671886) Synthesis Protocols (e.g., Reissert Synthesis Derivatives)

The Reissert indole synthesis offers a foundational method for creating indole structures. wikipedia.orgchemeurope.com This reaction traditionally involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield an indole-2-carboxylic acid. wikipedia.orgchemeurope.com For the synthesis of 3,3-disubstituted derivatives like this compound, a modified starting material, such as 2-(2-nitrophenyl)propan-2-amine, would be required to introduce the gem-dimethyl group at the C3 position. The classical Reissert reaction proceeds via the formation of an ethyl o-nitrophenylpyruvate intermediate, which then undergoes reductive cyclization using reagents like zinc in acetic acid to form the indole-2-carboxylic acid. wikipedia.org

Modern Catalyst-Mediated Cyclization and Annulation Reactions

Contemporary organic synthesis has seen the rise of powerful catalyst-mediated reactions for the construction of heterocyclic systems, including indoles. mdpi.com Palladium-catalyzed reactions, for instance, are widely used for carbon-carbon and carbon-heteroatom bond formation, which are central to indole synthesis. mdpi.com Methodologies like the intramolecular cyclization of enamines mediated by iodine present a transition-metal-free approach to synthesizing 3H-indole derivatives. acs.org This method has been shown to produce a variety of 3H-indoles in good to high yields. acs.org

Ruthenium-catalyzed cycloisomerization of 2-alkynylanilides is another advanced strategy that can lead to the formation of 3-substituted indoles through a 1,2-carbon migration pathway. acs.org Furthermore, palladium/norbornene cooperative catalysis enables the synthesis of C3,C4-disubstituted indoles through a cascade process involving ortho-amination and ipso-Heck cyclization. nih.gov These modern catalytic methods often provide advantages in terms of efficiency, functional group tolerance, and milder reaction conditions compared to classical approaches.

Strategies for Stereocontrolled Construction of the 3H-Indole Moiety

While this compound is an achiral molecule, the principles of stereocontrolled synthesis are crucial when targeting chiral derivatives or understanding potential side reactions. Organocatalysis has emerged as a powerful tool for the stereocontrolled synthesis of complex molecules containing indole moieties. For example, a stereoselective [3+2] cycloaddition of isocyanoesters to methyleneindolinones, catalyzed by a quinine-based thiourea-tertiary amine, has been developed to produce optically enriched 3,3'-pyrrolidinyl spirooxindoles with excellent enantioselectivities. nih.gov

Additionally, the enantioselective Brønsted acid-catalyzed hydrogenation of 3H-indoles offers a metal-free pathway to synthesize optically active indolines. organic-chemistry.org This method utilizes a Hantzsch dihydropyridine (B1217469) as the hydrogen source and has demonstrated high efficiency and enantiomeric excess for various 2-aryl-substituted 3H-indoles. organic-chemistry.org Although not directly applied to the synthesis of the title compound, these strategies highlight the advanced techniques available for controlling stereochemistry in related indole systems.

Functional Group Interconversions and Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives such as esters and amides.

Esterification Reactions and Synthesis of Ester Derivatives (e.g., Methyl 3,3-Dimethyl-3H-indole-2-carboxylate)

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. masterorganicchemistry.com For more sensitive substrates or to achieve milder reaction conditions, coupling reagents are often employed. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between a carboxylic acid and an alcohol. organic-chemistry.org This method is known for its high yields, even with sterically hindered components. organic-chemistry.org

Esterification Method Reagents Key Features
Fischer EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Equilibrium reaction; often requires excess alcohol. masterorganicchemistry.com
Steglich EsterificationAlcohol, DCC, DMAP (catalytic)Mild conditions; high yields; suitable for sterically hindered substrates. organic-chemistry.org
Dicyclohexylcarbodiimide/4-dialkylaminopyridineAlcohol, Dicyclohexylcarbodiimide, 4-dialkylaminopyridineEffective for a wide variety of acids and alcohols under nonacidic, mildly basic conditions. orgsyn.org

These methods can be effectively applied to this compound to synthesize various ester derivatives, including the corresponding methyl ester, Methyl 3,3-Dimethyl-3H-indole-2-carboxylate.

Amidation Reactions and Synthesis of Carboxamide Derivatives via Coupling Reagents (e.g., EDC·HCl, HOBt, DIPEA)

Amide bond formation is a cornerstone of medicinal chemistry and organic synthesis. luxembourg-bio.com Direct reaction of a carboxylic acid and an amine is generally not feasible without high temperatures. Therefore, coupling reagents are essential for activating the carboxylic acid. A common and effective combination of reagents for amidation includes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-Hydroxybenzotriazole (HOBt), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). nih.govresearchgate.net

In this process, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by HOBt to form an active ester, which is less prone to side reactions and racemization. The amine then displaces the HOBt to form the desired amide. DIPEA is used to neutralize any acids present and to facilitate the reaction. nih.gov The use of a catalytic amount of HOBt in conjunction with EDC and DMAP has also been reported as an efficient protocol for the amidation of electron-deficient amines. nih.gov

Coupling Reagent System Components Role of Components Typical Reaction Conditions
EDC/HOBt/DIPEAEDC·HCl, HOBt, DIPEA, AmineEDC: Activates carboxylic acid. HOBt: Forms active ester, suppresses side reactions. DIPEA: Base.Aprotic solvent (e.g., DMF, CH₂Cl₂), Room temperature. nih.govresearchgate.net
EDC/DMAP/HOBt (catalytic)EDC·HCl, DMAP, HOBt (catalytic), AmineDMAP can act as an acyl transfer agent.Acetonitrile is often a suitable solvent. nih.gov

This methodology provides a reliable route to a diverse range of carboxamide derivatives of this compound.

Regioselective and Stereoselective Functionalization of the Indole Ring System

Electrophilic aromatic substitution (EAS) is a cornerstone of indole chemistry. The indole nucleus is highly reactive towards electrophiles, with substitution typically favored at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (Wheland intermediate). ic.ac.ukresearchgate.net However, in 3,3-disubstituted indoles, such as the 3,3-dimethyl-3H-indole system, the C3 position is blocked. Consequently, electrophilic attack is redirected to other positions on the ring.

When the C3 position is occupied, electrophilic substitution can occur at the C2, C5, or other positions of the benzene (B151609) ring portion of the indole. researchgate.netfrontiersin.org The precise location of substitution depends on the reaction conditions and the nature of the substituents already present on the indole ring. For instance, acid-catalyzed alkylation of 3-alkylindoles with unactivated alkenes has been shown to proceed at the C2 position. frontiersin.org Borane-catalyzed methods have also been developed for the direct C3 alkylation of indoles, a reaction that showcases exceptional chemoselectivity by avoiding common side reactions like N-alkylation. nih.gov While this applies to C3-unsubstituted indoles, it highlights the nuanced control achievable in indole functionalization.

Acylation reactions, a subset of EAS, similarly target the most nucleophilic position. In cases where C3 is blocked, acylation may be directed to the C5 position or the nitrogen atom, depending on the catalyst and reaction conditions.

ReactionSubstrateReagentPosition of SubstitutionReference
Alkylation3-Methylindole1,1-Disubstituted Alkenes / HIC2 frontiersin.org
AlkylationNH IndolesAmine-based alkylating agents / B(C₆F₅)₃C3 nih.gov

Halogenation and nitration are important electrophilic aromatic substitution reactions for modifying the indole core. The regioselectivity of these reactions on substituted indoles is highly dependent on the directing effects of the existing substituents and the reaction conditions.

For halogenation, reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and molecular iodine are commonly used. nih.gov In indoles where the C3 position is available, halogenation occurs there preferentially. quimicaorganica.org If the C3 position is substituted, as in 2-trifluoromethylindole, halogenation proceeds smoothly at C3. nih.gov For a 3,3-disubstituted system, halogenation would be expected to occur on the benzene portion of the ring, with the specific position influenced by the electronic properties of any other substituents.

Nitration of indoles is typically carried out using reagents like concentrated nitric acid. umn.eduumn.edu The reaction is sensitive, and polymerization can be a significant side reaction. quimicaorganica.org On substituted indoles, the site of nitration is dictated by the existing groups. For example, nitration of 3-acetylindole (B1664109) with concentrated nitric acid yields predominantly the 6-nitro derivative, with a smaller amount of the 4-nitro product. umn.edu Similarly, nitration of 2,3-dimethylindole (B146702) in concentrated nitric acid leads to the corresponding 5-nitro derivative. umn.edu This suggests that for the 3,3-dimethyl-3H-indole system, nitration would likely occur at the C5 or C6 position of the aromatic ring.

ReactionSubstrateReagentMajor Product(s)Reference
Halogenation2-TrifluoromethylindoleNCS, NBS, I₂3-Chloro-, 3-Bromo-, 3-Iodo-2-CF₃-indoles nih.gov
Nitration3-AcetylindoleConc. HNO₃3-Acetyl-6-nitroindole, 3-Acetyl-4-nitroindole umn.edu
Nitration2,3-DimethylindoleConc. HNO₃ / H₂SO₄2,3-Dimethyl-5-nitroindole umn.edu

The synthesis of enantiomerically enriched indoline (B122111) derivatives is of significant interest due to their prevalence in bioactive molecules. Asymmetric transformations and deracemization processes represent sophisticated strategies to achieve this.

A notable deracemization process for 3H-indolines has been developed using an asymmetric redox approach. nih.gov This single-operation method employs a chiral phosphoric acid catalyst, an oxidant, and a reductant simultaneously in the reaction mixture. nih.gov The process operates through a dynamic kinetic resolution, where the racemic indoline is oxidized to an achiral 3H-indole intermediate, which is then asymmetrically reduced back to the indoline, yielding a high enantiomeric excess of one enantiomer. nih.gov This is enabled by a phase-separation technique that prevents the oxidant and reductant from directly reacting with each other. nih.gov

Another powerful technique is photochemical deracemization. Racemic 3-substituted oxindoles, which are structurally related to indolines, have been successfully converted to enantiomerically enriched products (up to 99% ee) via irradiation in the presence of a chiral benzophenone (B1666685) catalyst. chemistryviews.orgd-nb.inforesearchgate.net This process likely proceeds through a reversible hydrogen atom transfer within a substrate-catalyst complex. chemistryviews.orgbohrium.com These methods highlight the potential for creating chiral centers at the C3 position (or adjacent positions) of the indole core with high stereocontrol.

MethodSubstrate TypeKey ReagentsOutcomeee (%)Reference
Asymmetric Redox Deracemization3H-IndolinesChiral Phosphoric Acid, Oxidant, ReductantEnantioenriched IndolineHigh nih.gov
Photochemical Deracemization3-Substituted OxindolesChiral Benzophenone Catalyst, λ=366 nmEnantioenriched Oxindoleup to 99 chemistryviews.orgd-nb.inforesearchgate.net

Iii. Structure Activity Relationship Sar Investigations in Chemical Biology

Rational Design Principles for Modulating Biological Activity through Targeted Structural Modifications

The design of novel therapeutic agents based on the indole-2-carboxylic acid scaffold is deeply rooted in understanding how chemical structure dictates biological function. By systematically altering substituents, exploring conformational space, and introducing new moieties, scientists can fine-tune the pharmacological profile of these molecules to achieve desired effects.

Modifications at the C3 and C6 positions of the indole (B1671886) ring have proven to be critical for optimizing the biological activity of indole-2-carboxylic acid derivatives.

In the context of allosteric modulators for the Cannabinoid Receptor 1 (CB1), the C3 position is of paramount importance. nih.gov SAR studies have shown that the length and nature of the alkyl chain at C3 profoundly impact allostery. nih.govnih.gov For instance, replacing a C3 ethyl group with a longer n-pentyl group can markedly enhance the allosteric effect. researchgate.net However, very long chains or the introduction of bulky cyclic groups like cyclohexyl can be detrimental to activity. unc.edu The electronic properties of substituents on the indole ring also play a role; moving a chloro group from the C5 to the C6 position was found to drastically reduce binding affinity to the allosteric site of the CB1 receptor. acs.org

TargetPositionSubstituent ImpactFinding
HIV-1 Integrase C6Halogenated benzene (B151609) ringEnhances activity via π–π stacking with viral DNA. rsc.orgresearchgate.net
Cannabinoid Receptor 1 C3n-propyl or n-pentyl groupMarkedly enhances allosteric modulation. nih.gov
Cannabinoid Receptor 1 C6Chloro group (moved from C5)Drastically reduces binding affinity. acs.org
Cannabinoid Receptor 1 C3Short alkyl groups (H or Me)Preferred for negative allosteric modulation activity. nih.gov

The three-dimensional shape and flexibility of a molecule are crucial for its ability to bind effectively to a biological target. For indole-2-carboxamide derivatives acting as CB1 receptor modulators, conformational dynamics play a significant role. The introduction of conformationally-restricted moieties, such as the linear azide (B81097) group or the cyclic diazrine group, can lead to steric interference at the allosteric binding site. nih.gov Research has shown that incorporating two such rigid photophores into the same molecule can limit its flexibility to such an extent that it cannot adopt the proper conformation required for binding, leading to a remarkable reduction in binding affinity and allosteric effects. nih.gov This highlights the delicate balance between structural rigidity and the conformational freedom necessary for optimal ligand-receptor interaction.

The strategic addition of branching and specific linker groups is a key principle in optimizing the interactions of indole-2-carboxylic acid derivatives. In the development of HIV-1 integrase inhibitors, introducing a long branch at the C3 position of the indole core was shown to significantly improve the molecule's interaction with a hydrophobic cavity near the enzyme's active site. mdpi.comnih.gov This modification led to a marked increase in inhibitory effect. mdpi.comnih.gov

The nature of the linker between the indole scaffold and other parts of the molecule is also a critical determinant of activity. For dual inhibitors of the enzymes IDO1 and TDO, a single amine (-NH-) linker between the indole ring and an aromatic group was identified as an important pharmacophore. sci-hub.se Replacing this one-atom linker with other moieties, such as a sulfur atom (-S-), aminomethylene (-NHCH2-), or a carbamoyl (B1232498) group (-CONH-), resulted in a complete loss of inhibitory activity. sci-hub.se

Molecular Recognition and Ligand-Target Interaction Analysis

Understanding how these molecules bind to their targets at an atomic level is fundamental to explaining their biological effects and to the design of improved derivatives.

HIV-1 Integrase: Derivatives of indole-2-carboxylic acid function as integrase strand transfer inhibitors (INSTIs). rsc.org A critical binding interaction involves the indole nucleus and the C2 carboxyl group, which together form a chelating triad (B1167595) that coordinates with two essential Mg²⁺ ions within the enzyme's active site. rsc.orgmdpi.comnih.gov This interaction is a hallmark of many successful INSTIs. rsc.org As previously noted, substituents at the C6 position can further stabilize the complex through π–π stacking with viral DNA in the active site. rsc.orgresearchgate.net

Cannabinoid Receptor 1 (CB1): The indole-2-carboxamide scaffold is a prototypical allosteric modulator of the CB1 receptor. nih.gov Unlike orthosteric ligands that bind directly to the primary active site, these compounds bind to a distinct, topographically separate allosteric site on the receptor. unc.edunih.gov The presence of the carboxamide functionality at the C2 position is considered essential for producing a stimulatory (positive) effect on agonist binding. nih.govacs.org Replacing the amide with an ester group abolishes this effect. unc.edu

TargetKey Binding Interactions
HIV-1 Integrase Indole core and C2-carboxyl group chelate two Mg²⁺ ions in the active site. rsc.orgmdpi.comnih.gov
Cannabinoid Receptor 1 Binds to a distinct allosteric site, not the orthosteric agonist site. unc.edunih.gov

Indole-2-carboxamides exhibit a complex and fascinating mechanism of action at the CB1 receptor. They are classified as allosteric modulators because they bind to a site distinct from the primary ligand binding site and can alter the receptor's response to orthosteric ligands. nih.govnih.gov

Many derivatives in this class act as positive allosteric modulators (PAMs) of agonist binding, meaning they enhance the ability of an orthosteric agonist (like CP55,940) to bind to the receptor. acs.org However, this positive cooperativity in binding does not always translate to a positive functional effect. Paradoxically, the same compounds often act as negative allosteric modulators (NAMs) of receptor signaling, inhibiting or reducing the agonist's ability to activate intracellular G-protein coupling. nih.govacs.org

This phenomenon leads to what is known as "biased signaling." Certain indole-2-carboxamide modulators have been shown to inhibit G-protein-dependent pathways while simultaneously promoting G-protein-independent signaling through pathways mediated by β-arrestin, such as the activation of extracellular signal-regulated kinase (ERK). researchgate.netnih.gov This ability to selectively modulate downstream signaling pathways opens up new therapeutic possibilities, allowing for the fine-tuning of receptor activity to achieve a desired therapeutic outcome while potentially avoiding unwanted side effects associated with global receptor activation or inhibition. nih.gov

Chelation Interactions with Essential Metal Ions within Enzyme Active Sites

The molecular framework of 3,3-Dimethyl-3H-indole-2-carboxylic acid, and more broadly the indole-2-carboxylic acid scaffold, presents a compelling case for the investigation of its role in inhibiting metalloenzymes through chelation of essential metal ions in their active sites. While direct studies on this compound are not extensively documented in publicly available research, the foundational structure of indole-2-carboxylic acid and its derivatives has been identified as a potent scaffold for the development of inhibitors targeting metalloenzymes, such as HIV-1 integrase. bohrium.comnih.govnih.gov

The inhibitory mechanism of these compounds is largely attributed to the chelating properties of the indole core in conjunction with the C2-carboxyl group. bohrium.comnih.govnih.gov This specific arrangement of atoms allows for the formation of coordinated bonds with divalent metal ions, which are crucial for the catalytic activity of many enzymes.

Research into derivatives of indole-2-carboxylic acid has provided significant insights into their function as metalloenzyme inhibitors. For instance, in the context of HIV-1 integrase, which relies on two magnesium ions (Mg²⁺) for its catalytic function, derivatives of indole-2-carboxylic acid have been shown to effectively chelate these metal ions within the active site. bohrium.comnih.govnih.govresearchgate.net Molecular docking and binding conformation analyses have revealed that the indole nucleus and the carboxyl group at the C2 position are positioned to form a strong metal-chelating cluster with the two Mg²⁺ cofactors. bohrium.comnih.govnih.gov This interaction effectively disrupts the normal catalytic cycle of the enzyme, leading to its inhibition.

Table 1: Investigated Indole-2-Carboxylic Acid Derivatives and their Metalloenzyme Inhibitory Activity

Compound/ScaffoldTarget EnzymeMetal Ion Cofactor(s)Key InteractionsOutcomeReference(s)
Indole-2-carboxylic acidHIV-1 IntegraseMg²⁺Chelation by indole core and C2-carboxyl groupInhibition of strand transfer bohrium.comnih.govnih.govresearchgate.net
C3-substituted Indole-2-carboxylic acid derivativesHIV-1 IntegraseMg²⁺Chelation by core scaffold and interaction of C3 substituent with hydrophobic pocketMarkedly increased inhibitory effect nih.govnih.gov
C6-halogenated Indole-2-carboxylic acid derivativesHIV-1 IntegraseMg²⁺Chelation by core scaffold and π–π stacking of C6 substituent with viral DNAMarkedly inhibits integrase effect researchgate.netrsc.org

Iv. Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

While specific experimental spectra for 3,3-Dimethyl-3H-indole-2-carboxylic acid are not widely available in the surveyed literature, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the benzene (B151609) ring, typically in the range of 7.0-8.0 ppm. The two methyl groups at the C3 position are expected to be equivalent, giving rise to a sharp singlet signal further upfield, likely around 1.5 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, often exceeding 10 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 165 and 185 ppm. The quaternary carbon at C3, bonded to the two methyl groups, would appear in the aliphatic region. The carbons of the benzene ring would show signals in the aromatic region (110-150 ppm), and the two equivalent methyl carbons would produce a single signal in the upfield aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)>10 (broad s)165-185
Aromatic CHs7.0-8.0 (m)110-150
C3-Methyls (-CH₃)₂~1.5 (s)Aliphatic region
Quaternary C3-Aliphatic region

Note: These are predicted values based on general chemical shift ranges for similar functional groups and structural motifs. Actual experimental values may vary.

To unequivocally assign all proton and carbon signals and to determine the precise connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to assign adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the quaternary carbons and piecing together the entire molecular skeleton. For instance, correlations from the methyl protons to the C2, C3, and C3a carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. For example, NOE correlations might be observed between the methyl protons and the aromatic proton at the C4 position.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, the molecular formula is C₁₁H₁₁NO₂. nih.govbiosynth.com

The expected exact mass can be calculated as follows:

11 x (mass of ¹²C) = 11 x 12.000000 = 132.000000

11 x (mass of ¹H) = 11 x 1.007825 = 11.086075

1 x (mass of ¹⁴N) = 1 x 14.003074 = 14.003074

2 x (mass of ¹⁶O) = 2 x 15.994915 = 31.989830

Calculated Exact Mass: 189.078979 Da

An experimental HRMS measurement yielding a mass value very close to this calculated value would provide strong evidence for the molecular formula C₁₁H₁₁NO₂. nih.gov

Interactive Data Table: HRMS Data

Parameter Value Source
Molecular FormulaC₁₁H₁₁NO₂ nih.govbiosynth.com
Molecular Weight189.21 g/mol nih.govbiosynth.com
Calculated Exact Mass189.078979 Da nih.gov

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a carboxylic acid that is participating in hydrogen bonding. The C=O stretching vibration of the carboxylic acid group would give rise to a strong, sharp absorption band typically in the range of 1700-1725 cm⁻¹. The C=N stretching of the 3H-indole system is also expected in the fingerprint region. Additionally, C-H stretching vibrations from the aromatic ring and the methyl groups would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Expected FT-IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500-3300Broad, Strong
C-H stretch (Aromatic/Aliphatic)2850-3100Medium-Strong
C=O stretch (Carboxylic acid)1700-1725Strong
C=N stretch (Indole)Fingerprint RegionMedium
C=C stretch (Aromatic)1450-1600Medium

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice.

V. Theoretical and Computational Chemistry Approaches

Molecular Modeling and Docking Simulations for Ligand-Protein Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a small molecule (ligand), such as an indole-2-carboxylic acid derivative, binds to a macromolecular target, typically a protein. This approach is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

The process involves generating three-dimensional models of both the ligand and the protein. A docking algorithm then systematically samples different orientations and conformations of the ligand within the protein's binding site, calculating a "docking score" for each pose to estimate the binding affinity.

Studies on various indole-2-carboxylic acid derivatives have demonstrated their potential to interact with a range of biological targets:

HIV-1 Integrase Inhibitors : Molecular docking has been used to study how indole-2-carboxylic acid derivatives act as HIV-1 integrase strand transfer inhibitors (INSTIs). These simulations revealed that the indole (B1671886) core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the enzyme's active site, which is a critical interaction for inhibitory activity. mdpi.comnih.gov Further modeling showed that adding specific substituents to the indole core could enhance interactions with hydrophobic pockets near the active site, improving the inhibitory effect. nih.gov

EGFR/CDK2 Dual Inhibitors : Docking simulations have been employed to evaluate indole-2-carboxamides as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both significant targets in cancer therapy. These studies help visualize key interactions, such as hydrogen bonds and pi-stacking, between the ligand and amino acid residues in the active sites of these proteins.

Antidiabetic Agents : The binding of indole-2-carboxylic acid derivatives to the peroxisome proliferator-activated receptor γ (PPARγ), a key target in diabetes treatment, has also been investigated using molecular docking. researchgate.net The results showed a good affinity of these compounds for the active site, guiding the synthesis of potentially effective antidiabetic agents. researchgate.net

These simulations provide invaluable insights into the structure-activity relationships (SAR), highlighting which chemical modifications on the indole scaffold are likely to improve binding affinity and selectivity for a given protein target.

Table 1: Representative Docking Studies of Indole-2-Carboxylic Acid Derivatives
Derivative ClassProtein TargetKey Findings from Docking SimulationReference
Indole-2-carboxylic acidsHIV-1 IntegraseThe indole core and C2-carboxyl group chelate Mg²⁺ ions in the active site. C3 and C6 substitutions can enhance binding in nearby hydrophobic cavities. mdpi.comnih.gov
5-Bromoindole-2-carboxamidesEGFR Tyrosine KinaseIdentified strong binding energies and interactions within the kinase domain, guiding the synthesis of potent antiproliferative agents. researchgate.net
Indole-2-carboxylic acid linked propanoic acidsPPARγDemonstrated good binding affinity at the active site, correlating with in vivo antidiabetic activity. researchgate.net

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution, which governs its structure, stability, and reactivity.

For indole-2-carboxylic acid derivatives, DFT calculations provide several key insights:

Molecular Geometry Optimization : Calculations are first used to find the most stable three-dimensional structure of the molecule (its lowest energy conformation). The calculated bond lengths and angles can be compared with experimental data (e.g., from X-ray crystallography) to validate the computational model. researchgate.net

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the surface of a molecule. It identifies electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, colored blue). This is useful for predicting where the molecule is likely to interact with other reagents or biological targets. researchgate.net

These calculations help rationalize the observed chemical behavior of indole derivatives and predict their reactivity in various chemical environments.

Table 2: Calculated Electronic Properties for a Representative Indole Carboxylic Acid (Indole-3-carboxylic acid)
PropertyComputational MethodFindingReference
HOMO-LUMO Energy GapDFT/B3LYP/6-311++G(d,p)Provides an estimate of chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP)DFT/B3LYP/6-311++G(d,p)Identifies the oxygen atoms of the carboxylic group as the most negative (nucleophilic) region and the N-H and O-H protons as the most positive (electrophilic) regions. researchgate.net
NBO AnalysisDFT/B3LYP/6-311++G(d,p)Reveals significant intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule. researchgate.net

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry is also used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the potential energy surface of a reaction.

This analysis helps to:

Identify the most likely reaction pathway.

Determine the activation energy, which controls the reaction rate.

Understand the role of catalysts.

Explain observed regioselectivity or stereoselectivity.

Model the key researchgate.netresearchgate.net-sigmatropic rearrangement step. numberanalytics.comresearchgate.net

Evaluate different plausible pathways and intermediates. researchgate.net

Interpret the effect of substituents on the reaction kinetics and regioselectivity. osti.gov

Such studies conclude that the reaction proceeds via a concerted mechanism and can explain why certain substrates react differently under specific conditions. researchgate.netosti.gov Similarly, computational analysis can be applied to other reactions, like the decarboxylation of indole carboxylic acids, to elucidate the underlying mechanism. researchgate.net

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are highly effective at predicting spectroscopic data, which serves as a powerful tool for structure elucidation and characterization when compared with experimental results.

Vibrational Spectroscopy (IR and Raman) : DFT calculations can predict the vibrational frequencies of a molecule. faccts.de These calculated frequencies correspond to the absorption peaks in an experimental Infrared (IR) spectrum and scattering peaks in a Raman spectrum. By comparing the calculated and experimental spectra, researchers can confirm the structure of a synthesized compound and assign specific vibrational modes to observed peaks. mdpi.comresearchgate.net For indole carboxylic acids, this method is useful for identifying characteristic vibrations, such as the O-H and N-H stretches and the C=O stretch of the carboxylic acid group. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : The prediction of ¹H and ¹³C NMR chemical shifts is another important application. comporgchem.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT, calculate the magnetic shielding tensors for each nucleus. nih.gov These values can be converted into chemical shifts that often show excellent correlation with experimental data, aiding in the assignment of complex spectra and the differentiation between isomers. nih.govnih.gov

Conformational Preferences : Most molecules are not rigid and can exist in multiple spatial arrangements called conformers. Computational chemistry can be used to explore the potential energy surface of a molecule by rotating its single bonds. This allows for the identification of the most stable conformer(s) and the determination of the energy barriers between them. For indole-2-carboxylic acid, theoretical studies have been performed to determine the preferred orientation of the carboxylic acid group relative to the indole ring. researchgate.net

Table 3: Comparison of Experimental vs. Calculated Vibrational Frequencies (cm⁻¹) for Indole-3-Carboxylic Acid
Vibrational ModeExperimental FT-IRExperimental FT-RamanCalculated (DFT/B3LYP)Reference
O-H stretch~3000 (broad)-3086 researchgate.net
N-H stretch342634273499 researchgate.net
C=O stretch166516641696 researchgate.net
Indole Ring stretch158815891589 researchgate.net

Vi. Emerging Applications in Research Fields

Development as a Privileged Scaffold in Modern Medicinal Chemistry Research

The indole-2-carboxylic acid framework, including its 3,3-dimethyl substituted variant, is celebrated for its synthetic tractability and its presence in numerous bioactive compounds. nih.govrsc.org This has spurred its use in creating libraries of molecules for drug discovery, leading to the identification of potent enzyme inhibitors and receptor modulators.

The indole-2-carboxylic acid scaffold has been successfully developed into a potent inhibitor of HIV-1 integrase, a crucial enzyme for viral replication. bohrium.comnih.gov Initial screenings identified indole-2-carboxylic acid as a compound capable of inhibiting the strand transfer activity of the integrase enzyme. rsc.org Structural analysis revealed that the indole (B1671886) nucleus and the C2 carboxyl group play a critical role by chelating the two essential Mg²⁺ ions within the enzyme's active site. rsc.orgmdpi.com

This initial discovery prompted further structural optimization to enhance inhibitory potency. Research demonstrated that introducing specific modifications to the indole core could significantly improve its effectiveness. For instance, the introduction of a long-chain substituent at the C3 position of the indole ring led to enhanced interaction with a nearby hydrophobic cavity in the enzyme's active site. nih.govmdpi.com One such derivative, compound 20a , emerged from these optimization efforts with a markedly increased inhibitory effect, displaying an IC₅₀ value of 0.13 μM. nih.govmdpi.com Further studies showed that adding a halogenated benzene (B151609) ring at the C6 position could also boost activity through π–π stacking interactions with viral DNA. rsc.orgresearchgate.net These findings underscore that indole-2-carboxylic acid is a highly promising scaffold for the continued development of novel HIV-1 integrase inhibitors. rsc.orgmdpi.com

Table 1: Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase
CompoundKey Structural FeaturesIC₅₀ (μM)Reference
Indole-2-carboxylic acid (1)Parent Scaffold>50 rsc.org
Compound 17aC6 Halogenated Benzene Ring3.11 rsc.org
Compound 20aLong Branch on C3 of Indole Core0.13 nih.govmdpi.com

The indole-2-carboxamide scaffold, a close derivative of indole-2-carboxylic acid, has been pivotal in the development of allosteric modulators for the cannabinoid CB1 receptor. researchgate.net Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, offering a novel mechanism to fine-tune receptor activity rather than simply activating or blocking it. This approach can provide therapeutic benefits while minimizing the side effects associated with traditional agonists and antagonists. unc.edu

The compound ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) is a prototypical allosteric modulator based on this scaffold. unc.edunih.gov Structure-activity relationship (SAR) studies have confirmed that the indole-2-carboxamide framework is a robust foundation for developing CB1 allosteric modulators. researchgate.net Research has shown that modifications at various positions on the indole ring can significantly impact both binding affinity (Kₑ) and the degree of cooperativity (α factor). researchgate.net For example, lower alkyl group substitutions at the C3 position have been noted to influence orthosteric ligand binding. researchgate.net Optimization efforts led to the identification of potent modulators like 12d (5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide), which exhibited a Kₑ of 259.3 nM and a remarkably high binding cooperativity factor (α) of 24.5. researchgate.net

Table 2: Allosteric Parameters of Selected Indole-2-Carboxamide Derivatives at the CB1 Receptor
CompoundKey Structural FeaturesBinding Affinity (Kₑ, nM)Binding Cooperativity (α)Reference
ORG27569Prototypical ModulatorNot SpecifiedNot Specified unc.edunih.gov
Compound 12dOptimized C3 and N-phenethyl groups259.324.5 researchgate.net

Contributions to Chemical Probe Development for Mechanistic Biological Studies

Beyond their direct therapeutic potential, derivatives of 3,3-Dimethyl-3H-indole-2-carboxylic acid serve as valuable chemical probes for investigating complex biological systems. A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling researchers to study its function with high precision.

The development of potent and selective HIV-1 integrase inhibitors from the indole-2-carboxylic acid scaffold provides tools to dissect the catalytic mechanism of the enzyme and study the impact of drug resistance mutations. rsc.org Similarly, the creation of CB1 receptor allosteric modulators allows for detailed exploration of receptor signaling pathways. unc.edu These molecules can help differentiate the roles of various downstream signaling cascades (e.g., G-protein coupling versus β-arrestin pathways) and map the topology of the allosteric binding site. nih.gov

To further enhance their utility as probes, researchers have incorporated photoactivatable functionalities, such as benzophenone (B1666685) and phenyl azide (B81097), into the indole-2-carboxamide scaffold. nih.gov These photo-affinity labels allow for the formation of a covalent bond between the probe and its target receptor upon UV irradiation, enabling the precise identification of binding site residues. This technique is invaluable for validating target engagement and providing detailed structural information about the ligand-receptor interaction. nih.gov

Potential Exploration in Advanced Organic Functional Materials Research

While the primary research focus for this compound and its analogs has been in medicinal chemistry, the inherent properties of the indole nucleus suggest potential applications in materials science. Indole and its derivatives are electron-rich aromatic heterocycles known for their interesting photophysical properties. Related heterocyclic structures, such as carbazoles, are widely used in electronics for manufacturing polymers, dyes, and electroluminescent materials for applications like organic light-emitting diodes (OLEDs). researchgate.net

Aromatic carboxylic acids are also versatile building blocks for designing coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and chemical sensing. mdpi.com The combination of the indole ring and a carboxylic acid functional group in a single molecule presents an opportunity for the rational design of novel functional materials. However, the exploration of this compound in the field of advanced organic functional materials remains a nascent area, representing a promising direction for future research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.